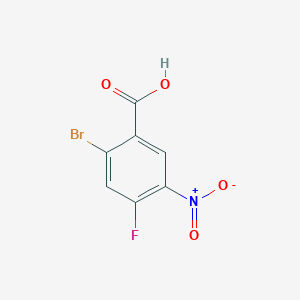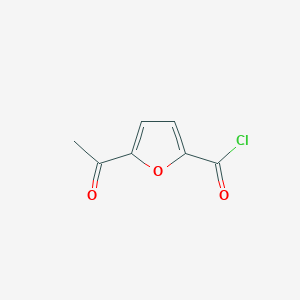
5-Acetylfuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylfuran-2-carbonyl chloride is a chemical compound that belongs to the furan family. It is a versatile reagent used in various organic synthesis reactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 5-Acetylfuran-2-carbonyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can transfer an acyl group to a nucleophile. This property makes it a versatile reagent in various organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Acetylfuran-2-carbonyl chloride. However, some studies have reported that this compound can inhibit the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Acetylfuran-2-carbonyl chloride is its versatility in organic synthesis reactions. It can be used in the synthesis of various compounds, making it a valuable reagent in the laboratory. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-Acetylfuran-2-carbonyl chloride. One potential area of research is the development of new drugs using this compound as a starting material. Another area of research is the synthesis of new heterocyclic compounds using 5-Acetylfuran-2-carbonyl chloride as a reagent. Moreover, there is a need for further studies on the biochemical and physiological effects of this compound to determine its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-Acetylfuran-2-carbonyl chloride is a versatile reagent that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Acetylfuran-2-carbonyl chloride in different fields.
Synthesemethoden
The synthesis of 5-Acetylfuran-2-carbonyl chloride is a multi-step process that involves the reaction of furan-2-carboxylic acid with acetyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphorus pentachloride. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or distillation.
Wissenschaftliche Forschungsanwendungen
5-Acetylfuran-2-carbonyl chloride has been extensively used as a reagent in various organic synthesis reactions. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. It is also used in the synthesis of natural products, such as flavonoids and alkaloids. Moreover, it has been used in the development of new drugs due to its unique properties.
Eigenschaften
CAS-Nummer |
121880-45-3 |
|---|---|
Produktname |
5-Acetylfuran-2-carbonyl chloride |
Molekularformel |
C7H5ClO3 |
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Synonyme |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
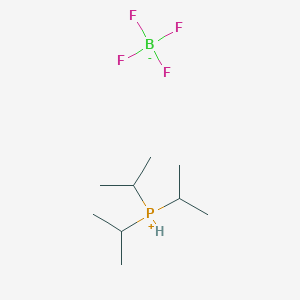
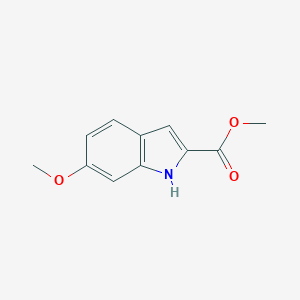
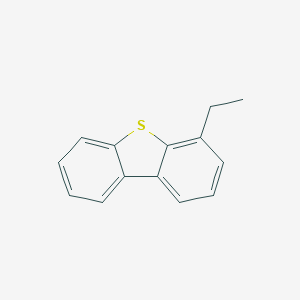
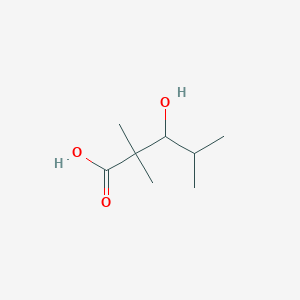
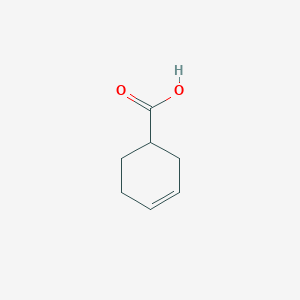
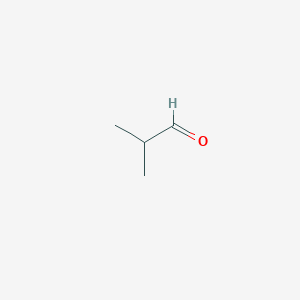
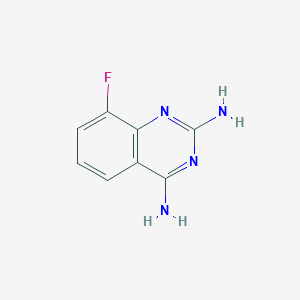
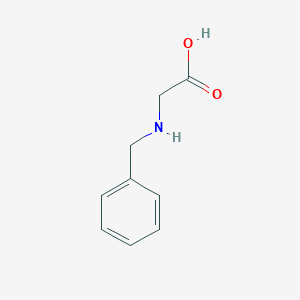
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
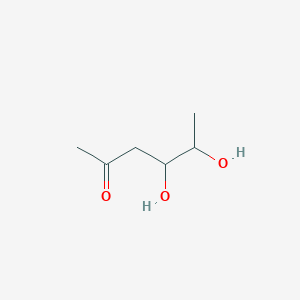
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
